![molecular formula C21H19N5O2S2 B2474841 N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-97-5](/img/structure/B2474841.png)

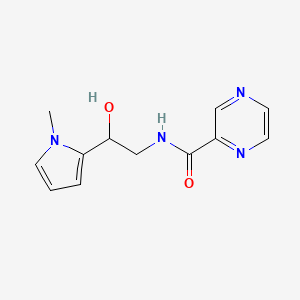

N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule. It contains a quinazolinone core, which is a type of nitrogen-containing heterocyclic compound . Quinazolinones are known to be excellent scaffolds in pharmaceutical and medicinal chemistry, with potential antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .

Synthesis Analysis

A green synthetic procedure was developed for the synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis

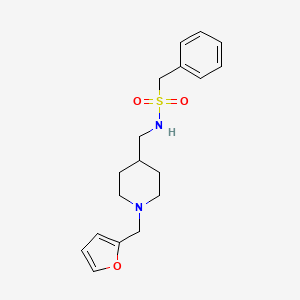

The molecular structure of this compound is complex, with multiple functional groups. It contains a methoxyphenyl group, a dihydroquinazolinyl group, and a thiazolyl group . The 1H NMR spectra showed characteristic peaks for 3-OCH3 phenyl group at 3.79 ppm and ester –OCH3 group at 3.69 ppm .Chemical Reactions Analysis

The synthesis of this compound involves a two-step reaction. The first step is the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, and the second step is the S-alkylation of this intermediate . The reaction was fast, yielding 59% of the final product .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide and its derivatives have shown potential in antimicrobial applications. For instance, a study on thiazolidin-4-one derivatives, which are structurally related to the compound , revealed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Similarly, novel compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one synthesized from related precursors demonstrated significant antibacterial activity against various microorganisms (Osarumwense, 2022).

Anticancer Properties

Studies have explored the anticancer potential of compounds structurally similar to this compound. For example, derivatives of quinoline and quinazoline have been investigated for their cytotoxic effects against various cancer cell lines, showing promising results (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014). Moreover, gold (III) and nickel (II) metal ion complexes derived from related compounds exhibited cytotoxicity against a breast cancer cell line (Ghani & Alabdali, 2022).

Pharmacological Applications

The pharmacological potential of derivatives and analogs of this compound has been a focus of several studies. For instance, computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives indicated potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These findings suggest a broad spectrum of possible therapeutic applications for compounds related to this compound.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceutical and medicinal chemistry. The high potential for pharmaceutical and medicinal uses inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of rhodanine and morpholine , both of which have been found to exhibit a high biological activity and a broad spectrum of action . Therefore, it is anticipated that this compound may interact with multiple targets in the body.

Mode of Action

Based on its structural similarity to other rhodanine and morpholine derivatives , it is likely that it interacts with its targets in a similar manner. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given its structural similarity to other rhodanine and morpholine derivatives , it is likely that it affects similar pathways. These could include pathways involved in cell growth and proliferation, inflammation, and other processes related to disease progression.

Pharmacokinetics

Its molecular weight, density, and boiling point suggest that it may have good bioavailability and stability.

Result of Action

Some derivatives of rhodanine and morpholine have been found to exhibit antitumor activity , suggesting that this compound may also have potential anticancer effects.

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-28-15-6-4-5-13(9-15)11-22-18(27)10-14-12-30-21(23-14)26-19-16-7-2-3-8-17(16)24-20(29)25-19/h2-9,12,16H,10-11H2,1H3,(H,22,27)(H,23,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKNFNCQBUPPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)N=C3C4C=CC=CC4=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)/N=C\3/C4C=CC=CC4=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)